molecular formula C16H12Cl2O3 B2402738 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938233-04-6

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B2402738
CAS No.: 938233-04-6
M. Wt: 323.17
InChI Key: JXAYAESRKAJMTB-FPYGCLRLSA-N
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Description

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a chlorinated aromatic ring and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.

    Formation of the Ether Linkage: The 5-chloro-2-hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde.

    Aldol Condensation: The resulting benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide (NaOEt) to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid: Similar structure with a furan ring instead of a methoxy group.

    Mandipropamid: Contains a chlorophenyl group and is used as a fungicide.

Uniqueness

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of chlorinated aromatic rings and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-4-1-11(2-5-13)10-21-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAYAESRKAJMTB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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